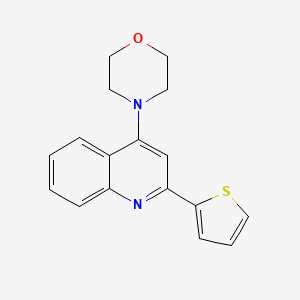

4-(4-Morpholinyl)-2-(2-thienyl)quinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2OS |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

4-(2-thiophen-2-ylquinolin-4-yl)morpholine |

InChI |

InChI=1S/C17H16N2OS/c1-2-5-14-13(4-1)16(19-7-9-20-10-8-19)12-15(18-14)17-6-3-11-21-17/h1-6,11-12H,7-10H2 |

InChI Key |

PAMYOMQUPSCXST-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Morpholinyl 2 2 Thienyl Quinoline and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Quinoline-Thiophene-Morpholine Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of the target molecule by breaking it down into simpler, commercially available precursors. For the 4-(4-morpholinyl)-2-(2-thienyl)quinoline structure, three primary strategic disconnections are identified:

C4—N Bond Disconnection: The bond between the quinoline (B57606) C4 position and the morpholine (B109124) nitrogen is the most logical first disconnection. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction as the final step in the synthesis, where morpholine acts as the nucleophile attacking a 4-haloquinoline precursor.

C2—C Bond Disconnection: The bond connecting the quinoline C2 position to the thiophene (B33073) ring can be disconnected next. This suggests a carbon-carbon bond-forming reaction, most commonly a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. This would involve a 2-haloquinoline and a suitable organoboron derivative of thiophene.

Quinoline Ring Disconnection: The quinoline core itself can be deconstructed through several established synthetic routes. A common approach, such as the Conrad-Limpach or Camps cyclization, disconnects the quinoline into an aniline (B41778) derivative and a β-ketoester or an N-(2-acylaryl)amide, respectively.

This analysis leads to a synthetic strategy that begins with the construction of a substituted quinoline ring, followed by sequential functionalization at the C4 and C2 positions. An alternative and often more direct forward synthesis involves constructing the quinoline ring with one of the substituents already in place.

Direct Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthetic pathway can be designed to efficiently produce the target compound.

A robust and frequently employed route involves building the 2-(2-thienyl)quinolin-4-ol scaffold first, followed by functionalization.

Step 1: Conrad-Limpach Cyclization: The synthesis can commence with the reaction between an aniline and a β-ketoester, such as ethyl 3-(thiophen-2-yl)-3-oxopropanoate. The initial condensation forms an enamine, which upon thermal cyclization at high temperatures (around 250 °C), yields the key intermediate, 2-(2-thienyl)quinolin-4-ol .

Step 2: Chlorination: The hydroxyl group at the C4 position of the quinoline ring is converted into a good leaving group, typically a chlorine atom. This is achieved by treating 2-(2-thienyl)quinolin-4-ol with a chlorinating agent like phosphoryl chloride (POCl₃), often with gentle heating. indianchemicalsociety.comnih.gov This reaction produces the crucial intermediate 4-chloro-2-(2-thienyl)quinoline .

Step 3: Nucleophilic Aromatic Substitution: The final step involves the reaction of 4-chloro-2-(2-thienyl)quinoline with morpholine. This nucleophilic aromatic substitution proceeds by the attack of the morpholine nitrogen on the electron-deficient C4 carbon of the quinoline ring, displacing the chloride ion to yield the final product, This compound . researchgate.netresearchgate.net

| Step | Reaction | Key Reactants | Key Intermediate/Product |

| 1 | Conrad-Limpach Reaction | Aniline, Ethyl 3-(thiophen-2-yl)-3-oxopropanoate | 2-(2-thienyl)quinolin-4-ol |

| 2 | Chlorination | 2-(2-thienyl)quinolin-4-ol, POCl₃ | 4-chloro-2-(2-thienyl)quinoline |

| 3 | Nucleophilic Substitution | 4-chloro-2-(2-thienyl)quinoline, Morpholine | This compound |

While not always the most direct route for the specific target molecule, certain named reactions are fundamental in the broader synthesis of quinoline cores.

Vilsmeier-Haack-Arnold Reaction: This reaction is a powerful tool for the formylation and cyclization of activated aromatic compounds. In quinoline synthesis, it is typically used to react N-arylacetamides with the Vilsmeier reagent (a mixture of dimethylformamide and POCl₃). This process generates a halomethyleniminium salt which acts as an electrophile, leading to the formation of 2-chloro-3-formylquinolines. These intermediates are highly versatile and can be further modified, although this route is less direct for synthesizing quinolines that are unsubstituted at the C3 position.

Modified Bohlmann-Rahtz Synthesis: The classical Bohlmann-Rahtz synthesis is a two-step method for generating substituted pyridines from the condensation of an enamine with an ethynylketone. wikipedia.orgorganic-chemistry.org It involves the formation of an aminodiene intermediate followed by a heat-induced cyclodehydration. nih.gov While quinoline is a benzopyridine, the Bohlmann-Rahtz reaction is primarily applied to the synthesis of the pyridine (B92270) ring and is not a standard method for constructing the fused quinoline system. Other methods like the Friedländer, Skraup, or Conrad-Limpach reactions are more commonly employed for building the quinoline scaffold itself.

The introduction of the thiophene and morpholine substituents relies on well-established reaction classes.

Introduction of the Morpholine Moiety: As outlined in the multi-step synthesis, the morpholine group is typically installed via a nucleophilic aromatic substitution (SNAr). The presence of the nitrogen atom in the quinoline ring activates the C4 position (para to the nitrogen) towards nucleophilic attack, making the displacement of a halide (like chloride) by an amine (morpholine) an efficient process. researchgate.netmdpi.com

Introduction of the Thiophene Moiety: While the thiophene can be incorporated from the start using a suitable β-ketoester, an alternative and highly versatile strategy is the use of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a prime example. ntnu.no This approach would involve:

Synthesis of a 2,4-dichloroquinoline (B42001) precursor.

A regioselective Suzuki coupling at the more reactive C2 position with 2-thienylboronic acid.

A subsequent SNAr reaction with morpholine at the C4 position. The higher reactivity of the C2-Cl bond in Suzuki couplings and the C4-Cl bond in SNAr allows for a controlled, sequential functionalization. scispace.com

| Moiety | Reaction Type | Key Reagents |

| Morpholine | Nucleophilic Aromatic Substitution | 4-Chloroquinoline (B167314) derivative, Morpholine |

| Thiophene | Suzuki-Miyaura Cross-Coupling | 2-Chloroquinoline derivative, 2-Thienylboronic acid, Palladium catalyst, Base |

Development of Analogues and Derivatives of this compound

The synthetic routes described are amenable to modification for the production of a wide range of analogues and derivatives, allowing for systematic exploration of structure-activity relationships.

The most straightforward method for generating analogues with varied substituents on the benzenoid part of the quinoline ring is to modify the starting materials used in the initial ring-forming reaction.

In the context of the Conrad-Limpach or Camps syntheses, using a substituted aniline as the starting material directly incorporates the desired substituents onto the final quinoline framework. mdpi.comnih.gov For example, starting with a methoxy-substituted aniline will result in a methoxy-substituted quinoline ring. This approach allows for the introduction of a diverse array of electronic and steric properties onto the scaffold.

| Starting Aniline | Resulting Quinoline Substituent | Position of Substituent |

| 4-Methoxyaniline | Methoxy | 6-position |

| 4-Chloroaniline | Chloro | 6-position |

| 3-Trifluoromethylaniline | Trifluoromethyl | 7-position |

| 3,4-Dimethylaniline | Dimethyl | 6,7-positions |

This strategy provides a modular and efficient way to build libraries of related compounds for further study.

Modifications to the Thiophene Moiety and its Linkage

The synthesis of analogues of this compound often involves modifications to the thiophene ring to explore structure-activity relationships. These modifications can be introduced by using substituted thiophene precursors in the initial quinoline synthesis or through post-synthetic modifications.

Key Synthetic Approaches:

Gewald Reaction: This multicomponent reaction is a versatile method for synthesizing substituted thiophenes from an α-methylene ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. By varying the initial ketone or aldehyde, a wide array of substituted thiophenes can be prepared, which can then be used as building blocks in quinoline synthesis. nih.gov

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring. nih.gov This allows for the introduction of substituents at various positions on the thiophene moiety.

Metal-Catalyzed Cross-Coupling: Palladium-catalyzed reactions, such as Suzuki or Stille coupling, can be employed to attach a pre-functionalized thiophene ring to the quinoline core. For instance, a 2-chloroquinoline intermediate can be coupled with a thiophene boronic acid or stannane derivative. rsc.org

Direct C-H Arylation: Modern synthetic methods allow for the direct coupling of thiophene with a quinoline core through C-H activation, offering a more atom-economical route compared to traditional cross-coupling reactions that require pre-functionalization.

Research has demonstrated the synthesis of various heterocyclic-anchored quinolines, including those with furan, pyrrole, and thiophene moieties, using catalysts like silver triflate. nih.gov These methods provide a facile and economical route using commercially available precursors. nih.gov A study focused on thiophene-quinoline hybrids utilized a click chemistry approach to introduce triazolyl and phenyl-based substituents extending from the thiophene ring, showcasing advanced derivatization techniques. nih.gov

Table 1: Examples of Thiophene Moiety Modifications

| Modification Strategy | Precursor Example | Resulting Analogue Structure (General) | Reference |

|---|---|---|---|

| Use of Substituted Precursor | 2-Acetyl-5-bromothiophene | 2-(5-Bromo-2-thienyl)-4-morpholinylquinoline | thepharmajournal.com |

| Post-Synthetic Coupling | 2-(2-Thienyl)-quinoline-3-boronic acid | 2-(2-Thienyl)-3-(aryl)quinoline derivative | rsc.org |

Derivatization of the Morpholine Ring and Linkers

The morpholine moiety is a key structural feature, and its derivatization offers another avenue for creating analogues. Modifications can include substitution on the morpholine ring itself or altering the nature of its connection to the quinoline scaffold.

Introduction of the Morpholine Moiety: The most common method for introducing the morpholine group at the C4 position of the quinoline ring is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-chloroquinoline precursor with morpholine, often in the presence of a base and a suitable solvent. researchgate.net

Linker Modifications: While the parent compound has a direct nitrogen-carbon bond between the morpholine and quinoline rings, analogues can be synthesized with varying linkers. Studies on related compounds have explored the influence of the linker length on biological activity. For example, novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group have been synthesized with methylene side chains of varying lengths (2, 3, or 4 carbons) connecting the morpholine nitrogen to another part of the molecule. nih.gov In one such series, derivatives with a 2-methylene linker showed different activity profiles compared to those with longer chains. nih.gov

Synthesis of Linked Analogues: A general synthetic route involves preparing a quinoline core with a reactive group (e.g., a haloalkyl side chain) at the 4-position. This intermediate is then reacted with morpholine or a substituted morpholine to form the final product. nih.gov

Table 2: Synthetic Strategies for Morpholine and Linker Derivatization

| Derivatization Target | Synthetic Method | Precursors | Resulting Analogue (Example) | Reference |

|---|---|---|---|---|

| Morpholine Introduction | Nucleophilic Aromatic Substitution (SNAr) | 4-Chloro-2-(2-thienyl)quinoline, Morpholine | This compound | researchgate.netjchemrev.com |

| Linker Variation | Alkylation | 4-(2-Chloroethyl)quinoline derivative, Morpholine | 4-(2-(Morpholin-4-yl)ethyl)quinoline derivative | nih.gov |

Catalytic Approaches and Green Chemistry Principles in Synthesis

The synthesis of quinoline derivatives, including the this compound scaffold, has significantly benefited from the integration of modern catalytic methods and green chemistry principles. These approaches aim to improve reaction efficiency, reduce waste, and utilize more environmentally benign conditions. benthamdirect.com

Catalytic Syntheses:

Transition Metal Catalysis: A wide range of transition metals, including copper, silver, rhodium, ruthenium, and cobalt, are used to catalyze the formation of the quinoline ring. nih.govmdpi.com These catalysts can facilitate key bond-forming steps, such as C-H bond activation and cyclization reactions, often under milder conditions than traditional methods. mdpi.com For example, silver triflate has been reported as an effective catalyst for synthesizing quinolines anchored with heterocyclic moieties like thiophene. nih.gov

Nanocatalysts: The use of nanobased recyclable catalysts offers an alternative to traditional catalysts, often providing high yields and overcoming issues related to catalyst recovery and reuse. acs.orgnih.gov Nanocatalysts have been applied in one-pot protocols for quinoline synthesis through mechanistic routes like Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org

Acid/Base Catalysis: Both Brønsted and Lewis acids are commonly used to promote the condensation and cyclization steps in classical quinoline syntheses like the Friedländer, Pfitzinger, and Doebner-von Miller reactions. nih.govijpsjournal.com

Green Chemistry Approaches:

Microwave-Assisted Synthesis (MAS): Microwave irradiation can dramatically accelerate reaction times and improve yields compared to conventional heating. ijpsjournal.com This energy-efficient technique is increasingly used for synthesizing quinoline derivatives. benthamdirect.com

Ultrasound Irradiation: Sonication provides an alternative energy source that can promote reactions, often leading to shorter reaction times and higher yields. nih.gov

Use of Green Solvents: Efforts are ongoing to replace hazardous organic solvents with more environmentally friendly alternatives. Water, ionic liquids, and deep eutectic solvents (DESs) have been successfully used as reaction media for quinoline synthesis. ijpsjournal.comacs.org

Solvent-Free Reactions: Conducting reactions under solvent-free conditions represents a significant step in green chemistry, minimizing waste and simplifying product purification. nih.govacs.org For instance, the Friedländer synthesis has been performed using a silica and molecular iodine catalyst at 60 °C under solvent-free conditions. acs.org

Table 3: Comparison of Synthetic Methodologies

| Method | Catalyst/Condition | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Strong acids (e.g., H₂SO₄) | Well-established, versatile | Harsh conditions, high energy use, waste generation | nih.gov |

| Microwave-Assisted Synthesis | Various catalysts | Rapid reaction times, improved yields, energy efficient | Requires specialized equipment | benthamdirect.comijpsjournal.com |

| Nanocatalysis | Fe₃O₄ NPs, ZnO/CNT | High yields, catalyst reusability, environmentally friendly | Catalyst preparation can be complex | nih.gov |

High-Throughput Synthesis and Combinatorial Chemistry for Quinoline-Thiophene-Morpholine Libraries

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and combinatorial chemistry approaches are employed. These strategies enable the rapid, parallel synthesis of large libraries of related compounds for screening and optimization. acs.org

High-Throughput Experimentation (HTE): HTE involves the use of automated platforms and miniaturized reaction formats (e.g., 96- or 384-well plates) to perform a large number of reactions simultaneously. acs.org This allows for the rapid screening of a wide range of substrates, catalysts, and reaction conditions to identify optimal synthetic routes or to build a library of analogues. This approach has been successfully used to optimize conditions for reactions relevant to quinoline synthesis. acs.org

Combinatorial Chemistry: Combinatorial synthesis focuses on creating large collections of compounds by systematically combining a smaller number of building blocks. For the quinoline-thiophene-morpholine scaffold, a library can be generated by varying the three main components:

The Aniline Precursor: Using a variety of substituted anilines in a reaction like the Doebner-von Miller or Pfitzinger synthesis would generate diversity on the benzo portion of the quinoline ring. mdpi.com

The Thiophene Precursor: Employing a range of substituted 2-acetylthiophenes or related carbonyl compounds would introduce diversity at the 2-position of the quinoline.

The Amine Component: Reacting the resulting 4-chloroquinoline intermediate with a collection of different amines (including substituted morpholines and other cyclic amines) would create variety at the 4-position. jchemrev.com

One-pot, multicomponent reactions are particularly well-suited for combinatorial library synthesis as they combine multiple building blocks in a single step, simplifying the synthetic workflow. mdpi.com For example, a one-pot, three-component method using iodo-aniline, pyruvic acid, and various substituted aldehydes has been used to create a library of iodo-carboxy-quinolines, demonstrating the power of this approach. mdpi.com

Table 4: Combinatorial Approach for Library Synthesis

| Variable Component | Building Block Examples | Resulting Diversity Location | Synthetic Reaction |

|---|---|---|---|

| Aniline | 4-Fluoroaniline, 3-Methoxyaniline, 4-Iodoaniline | Positions 5, 6, 7, or 8 of the quinoline ring | Doebner-von Miller, Pfitzinger |

| Thienyl Ketone | 2-Acetylthiophene, 2-Acetyl-5-chlorothiophene | Substituents on the thiophene ring | Friedländer Annulation |

Advanced Spectroscopic and Chromatographic Characterization of 4 4 Morpholinyl 2 2 Thienyl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4-(4-Morpholinyl)-2-(2-thienyl)quinoline, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Spectral Analysis and Chemical Shift Assignments

A ¹H NMR spectrum of this compound would provide information about the number of different types of protons, their chemical environments, and their proximity to one another. The spectrum would be expected to show distinct signals for the protons on the quinoline (B57606), thienyl, and morpholine (B109124) rings. The aromatic region (typically δ 7.0-9.0 ppm) would contain signals for the protons of the quinoline and thienyl rings. The integration of these signals would correspond to the number of protons on each ring system. The aliphatic region would feature signals for the two sets of methylene (B1212753) protons in the morpholine ring, likely appearing as triplets due to coupling with adjacent protons.

The ¹³C NMR spectrum would reveal the number of chemically non-equivalent carbon atoms in the molecule. One would expect to see signals for all carbon atoms in the quinoline, thienyl, and morpholine moieties. The chemical shifts of these signals would be indicative of their electronic environment; for instance, carbons attached to nitrogen or oxygen would appear at a lower field. While specific data is unavailable for the target compound, studies on similarly substituted quinolines and N-substituted morpholines provide a basis for predicting the general regions where these signals would appear. rsc.orgpreprints.orgrsc.orgrsc.orgnih.govnih.gov

A hypothetical data table for the ¹H and ¹³C NMR chemical shifts would be structured as follows, though it remains unpopulated due to the lack of experimental data:

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |

|---|

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity of the atoms within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within each of the ring systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing a powerful tool for assigning the carbon spectrum based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the different rings, for example, by observing a correlation between the protons on the morpholine ring and the carbon at the 4-position of the quinoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule, particularly the orientation of the substituents relative to each other.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the protonated molecule [M+H]⁺ of this compound. This highly accurate mass measurement allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₇H₁₆N₂OS). While a specific HRMS result for this compound is not available, HRMS has been used to confirm the composition of related quinoline derivatives. nih.govmdpi.com

Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and offers insights into its structure. For the target compound, one might expect to observe characteristic fragmentation pathways, such as the cleavage of the morpholine ring, the loss of the thiophene (B33073) ring, or the fragmentation of the quinoline core. Studies on the mass spectrometry of other fused nitrogen-containing heterocycles have detailed such characteristic fragmentation patterns. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound. The IR spectrum would be expected to show absorption bands corresponding to:

C-H stretching vibrations in the aromatic and aliphatic regions.

C=C and C=N stretching vibrations from the quinoline and thienyl rings.

C-O-C stretching from the morpholine ether linkage.

C-N stretching vibrations.

C-S stretching from the thiophene ring.

While a specific IR spectrum for the target compound is not available, the spectra of related quinoline and morpholine compounds show these characteristic bands. rsc.orgchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy would provide information about the electronic transitions within the conjugated π-system of the molecule. The quinoline and thienyl rings form an extended conjugated system, which would be expected to absorb UV or visible light. The UV-Vis spectrum would show one or more absorption maxima (λ_max), and the position and intensity of these bands would be characteristic of the chromophore. The electronic properties, and thus the UV-Vis spectrum, of quinoline derivatives are known to be influenced by the nature and position of their substituents. researchgate.netnist.gov

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

The determination of a molecule's single crystal structure through X-ray crystallography is the definitive method for understanding its three-dimensional arrangement, including bond lengths, bond angles, and the conformation of its substituent groups. For this compound, this analysis would be crucial for elucidating the spatial relationship between the quinoline core, the morpholine ring, and the thienyl group. Such data provides insights into the molecule's steric and electronic properties, which are fundamental to its chemical behavior.

However, a thorough search of crystallographic databases and the scientific literature did not yield any reports on the single crystal X-ray diffraction analysis of this compound. Consequently, critical data such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound are not publicly available. Without this information, any discussion of its solid-state conformation remains speculative and would have to be inferred from computational modeling or comparison with structurally related compounds.

For related, but distinct, quinoline derivatives, X-ray diffraction has been successfully employed. For instance, studies on other 2,4-disubstituted quinolines have detailed their crystal structures, providing valuable benchmarks for the general conformational preferences of this class of compounds. austinpublishinggroup.com Similarly, X-ray powder diffraction (XRPD) data has been reported for some complex quinoline derivatives, which helps in identifying the crystalline phase but does not provide the detailed atomic resolution of a single crystal study. researchgate.net

Table 1: Hypothetical X-ray Crystallographic Data for this compound This table is for illustrative purposes only, as no experimental data has been found.

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

| Z | Not Determined |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 4 Morpholinyl 2 2 Thienyl Quinoline Analogues

Systematic Exploration of Substituent Effects on the Quinoline (B57606) Ring

The quinoline core is a prevalent scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. nih.govrsc.org In the context of 4-(4-morpholinyl)-2-(2-thienyl)quinoline analogues, modifications to the quinoline ring can modulate activity, selectivity, and physicochemical properties.

Research on related 2,4-disubstituted quinolines has demonstrated that the nature and position of substituents on the quinoline ring are critical for their biological effects. For instance, in a series of 2,4-disubstituted quinolines evaluated for antitubercular activity, the introduction of a phenyl substituent at the C-4 position was found to be important for action against certain strains. nih.gov Furthermore, studies on 4-aminoquinoline (B48711) antimalarial agents have shown that electron-withdrawing groups at the 7-position, such as a chloro group, can enhance activity. nih.govplos.org This is attributed to the alteration of the pKa of the quinoline nitrogen, which can affect drug accumulation in acidic cellular compartments of parasites. nih.gov

In the case of this compound analogues targeting protein kinases, substituents on the quinoline ring can form crucial interactions with the enzyme's active site. For example, the introduction of small hydrophobic groups or hydrogen bond donors/acceptors at positions C-5, C-6, C-7, or C-8 can lead to enhanced binding affinity and selectivity. The specific impact of a substituent is highly dependent on the topology of the target protein's binding pocket.

A hypothetical SAR exploration of the quinoline ring in this compound analogues could involve the introduction of various substituents, as detailed in the table below.

Table 1: Hypothetical Substituent Effects on the Quinoline Ring

| Position | Substituent Type | Potential Impact on Activity |

|---|---|---|

| C-5 | Small, non-polar (e.g., -CH3) | May enhance binding through van der Waals interactions in a hydrophobic pocket. |

| C-6 | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could form specific hydrogen bonds with amino acid residues in the active site, increasing potency. |

| C-7 | Electron-withdrawing (e.g., -Cl, -CF3) | May alter the electronic properties of the quinoline ring, influencing pKa and cellular uptake. nih.gov |

Impact of Thiophene (B33073) Ring Modifications on Biological Interactions

Modifications to the thiophene ring can be systematically explored to probe its role in binding to a biological target. For example, the introduction of substituents at the 4'- or 5'-position of the thiophene ring can alter its electronic properties and steric profile. A study on 2-substituted quinolines demonstrated their potential as antileishmanial drug candidates, with the nature of the substituent at the 2-position being a key determinant of activity. nih.gov

In the context of kinase inhibition, the thiophene ring of this compound often occupies a hydrophobic pocket within the ATP-binding site. Therefore, introducing small lipophilic substituents on the thiophene ring could enhance potency. Conversely, the introduction of polar groups could be detrimental if the binding pocket is predominantly hydrophobic.

The following table outlines potential modifications to the thiophene ring and their expected impact on biological interactions.

Table 2: Potential Modifications of the Thiophene Ring and Their Biological Impact

| Modification | Rationale | Expected Outcome |

|---|---|---|

| Substitution at 4'- or 5'-position with small alkyl groups | Increase lipophilicity | Enhanced hydrophobic interactions, potentially increasing potency. |

| Substitution with halogens (e.g., -Cl, -Br) | Alter electronic distribution and provide halogen bonding opportunities | May improve binding affinity and selectivity. |

| Replacement of thiophene with other five-membered heterocycles (e.g., furan, pyrrole) | Bioisosteric replacement to probe the importance of the sulfur atom | Could lead to altered binding modes and selectivity profiles. |

Influence of the Morpholine (B109124) Substituent and Linker on Pharmacological Profile

The morpholine ring at the C-4 position of the quinoline scaffold is a common feature in many kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway. acs.orgnih.gov The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, forming a critical interaction with a hinge region residue in the kinase domain. acs.org

Studies on PI3K inhibitors have shown that replacement of the morpholine ring can have a significant impact on activity. For instance, replacing a morpholine group in the PI3K inhibitor ZSTK474 with piperazine (B1678402) resulted in a substantial decrease in inhibitory activity, highlighting the importance of the oxygen atom. nih.gov However, in some cases, substitution of the morpholine with other groups, such as ethanolamine, can retain high inhibition towards certain PI3K isoforms. nih.gov

The nature of the linker connecting the morpholine ring to the quinoline core also plays a role. In this compound, the morpholine is directly attached. However, in other related compounds, a linker, such as a methylene (B1212753) chain, is present. The length and flexibility of this linker can affect the positioning of the morpholine ring within the binding site and, consequently, the inhibitory potency. mdpi.com

The table below summarizes the influence of the morpholine substituent and linker modifications.

Table 3: Influence of Morpholine and Linker Modifications

| Modification | Rationale | Potential Impact on Pharmacological Profile |

|---|---|---|

| Replacement of morpholine with piperidine | Removal of the hydrogen bond-accepting oxygen | Likely to decrease potency against kinases that rely on this interaction. nih.gov |

| Replacement with thiomorpholine | Introduction of a sulfur atom | May alter binding affinity and selectivity due to different electronic and steric properties. |

| Introduction of a methylene linker between quinoline and morpholine | Increase flexibility and distance of the morpholine ring | Could allow for optimal positioning within the binding site, potentially increasing activity. mdpi.com |

Hybridization Strategies and Their Contributions to Enhanced Activity

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. mdpi.comnih.gov This approach can lead to compounds with improved affinity, enhanced selectivity, or dual-targeting capabilities. For this compound, hybridization could involve linking it to another pharmacophore known to interact with a related or different biological target.

For example, if the primary target of the quinoline scaffold is a protein kinase, it could be hybridized with a moiety known to inhibit a downstream signaling protein or a protein in a parallel pathway. This can lead to a synergistic effect and potentially overcome drug resistance mechanisms. A review on quinoline hybrid heterocycles highlights the success of this strategy in developing potent therapeutic agents. mdpi.com

An example of a hybridization strategy could be the linkage of the this compound scaffold to a 4-thiazolidinone (B1220212) moiety, which is another privileged scaffold in anticancer drug design. researchgate.net The linker used to connect the two pharmacophores is a critical design element, as its length and flexibility will determine the ability of each pharmacophore to bind to its respective target.

Table 4: Examples of Hybridization Strategies for this compound

| Hybrid Partner | Rationale | Potential Advantage |

|---|---|---|

| A known EGFR inhibitor | To create a dual EGFR/PI3K inhibitor | Broader anticancer activity and potential to overcome resistance. |

| A histone deacetylase (HDAC) inhibitor | To target both epigenetic and signaling pathways | Synergistic anticancer effects. |

| A DNA-damaging agent | To combine targeted therapy with traditional chemotherapy | Enhanced cell killing in cancer cells. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be particularly useful. nih.govnih.gov

These models generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are correlated with biological activity. These maps can guide the rational design of new analogues with improved potency. For instance, a CoMFA model might indicate that a bulky, electron-donating substituent at a specific position on the quinoline ring would be beneficial for activity.

A 3D-QSAR study on 2,4-disubstituted quinoline derivatives as antimalarial agents successfully identified key structural features for activity. nih.gov Similarly, QSAR models for anilinoquinoline inhibitors of EGFR kinase have highlighted the importance of electrostatic, hydrophobic, and hydrogen-bond acceptor descriptors. nih.gov For this compound analogues, a QSAR model would likely emphasize the importance of the morpholine oxygen as a hydrogen bond acceptor and the hydrophobic nature of the thiophene and quinoline rings.

Table 5: Key Descriptors in a Hypothetical QSAR Model for this compound Derivatives

| Descriptor Type | Description | Relevance to Activity |

|---|---|---|

| Steric | Describes the size and shape of the molecule. | Important for fitting into the binding pocket; unfavorable steric bulk can decrease activity. |

| Electrostatic | Describes the distribution of charge in the molecule. | Crucial for hydrogen bonding and other polar interactions with the target. |

| Hydrophobic | Describes the lipophilicity of different regions of the molecule. | Important for interactions with non-polar regions of the binding site and for membrane permeability. |

| Hydrogen Bond Donor/Acceptor | Identifies regions that can act as hydrogen bond donors or acceptors. | Critical for specific interactions with the target, such as the morpholine oxygen with the kinase hinge region. |

Chiral Properties and Stereochemical Considerations in Activity

Chirality can play a crucial role in the biological activity of a drug molecule, as stereoisomers can exhibit different potencies, selectivities, and metabolic profiles. While this compound itself is achiral, the introduction of chiral centers through substitution can lead to enantiomers with distinct pharmacological properties.

For instance, if a substituent introduced on the quinoline, thiophene, or morpholine ring creates a chiral center, it would be necessary to separate and evaluate the individual enantiomers. The differential activity of enantiomers often arises from the three-dimensional arrangement of atoms, which allows one enantiomer to fit more precisely into the chiral binding site of a biological target.

In the broader class of 4-aminoquinolines, stereochemistry has been shown to be important. For example, the D-isomer of chloroquine (B1663885) is less toxic than its L-isomer. Although not directly related to the title compound, this highlights the general principle that stereochemistry can significantly impact the therapeutic index of quinoline-based drugs.

The synthesis of single enantiomers can be achieved through stereoselective synthesis or by chiral resolution of a racemic mixture. The evaluation of the individual enantiomers is a critical step in the development of any chiral drug candidate derived from the this compound scaffold.

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chloroquine |

| ZSTK474 |

| Piperazine |

| Ethanolamine |

| Piperidine |

| Thiomorpholine |

Mechanistic Investigations of 4 4 Morpholinyl 2 2 Thienyl Quinoline at the Molecular Level

Enzyme Inhibition Studies and Target Identification

The quinoline (B57606) core is a well-established pharmacophore known to interact with various enzymes critical to cell survival and proliferation. The inclusion of a morpholine (B109124) ring can enhance pharmacokinetic properties and potency, while the thiophene (B33073) group can participate in key binding interactions. frontiersin.org

In Vitro Assays for Key Enzymes (e.g., EGFR-TK, Topoisomerase II)

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): The 4-anilinoquinoline and 4-anilinoquinazoline (B1210976) structures are classic templates for EGFR-TK inhibitors. nih.gov Research on analogous compounds demonstrates potent inhibitory activity. For instance, a series of quinoline-based thiazolidinone derivatives were evaluated for their ability to inhibit EGFR. One notable compound from this series, compound 7, displayed a half-maximal inhibitory concentration (IC₅₀) of 96.43 nM against EGFR. nih.gov Another study focusing on quinoxaline (B1680401) derivatives, which are bioisosteres of quinolines, identified compounds with even more potent EGFR inhibition, with IC₅₀ values in the sub-nanomolar range, comparable to the established drug Erlotinib. researchgate.net The structural similarities suggest that 4-(4-morpholinyl)-2-(2-thienyl)quinoline could also exhibit inhibitory activity against EGFR-TK.

Topoisomerase II: Quinolone and quinoline derivatives have been investigated as inhibitors of topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. nih.gov These inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks and subsequent cell death. nih.gov The quinoline derivative TAS-103, for example, is known to function as a topoisomerase II inhibitor. nih.gov While specific assays on this compound are not available, its quinoline core suggests a potential for interaction with this enzyme.

The table below summarizes the inhibitory activities of various analogous compounds against key enzymes.

| Compound Class | Enzyme Target | IC₅₀ (nM) | Reference |

| Quinoline-based Thiazolidinone (Comp. 7) | EGFR | 96.43 | nih.gov |

| Quinoxaline Derivative (Comp. 3) | EGFR | 0.899 | researchgate.net |

| Quinoxaline Derivative (Comp. 11) | EGFR | 0.508 | researchgate.net |

| Quinoxaline Derivative (Comp. 17) | EGFR | 0.807 | researchgate.net |

| Erlotinib (Reference Drug) | EGFR | 0.439 | researchgate.net |

Kinetic Analysis of Enzyme-Inhibitor Interactions

Understanding the kinetics of enzyme inhibition provides crucial information about the inhibitor's mechanism of action. A study on morpholine-thiophene hybrid thiosemicarbazones, which share structural motifs with the title compound, investigated their inhibition kinetics against the urease enzyme. The most potent analog in that series was found to be an uncompetitive inhibitor. frontiersin.orgnih.gov This mode of inhibition, where the inhibitor binds only to the enzyme-substrate complex, suggests a unique mechanism of action. frontiersin.org While the target enzyme is different, this finding highlights the potential for complex inhibitory mechanisms within this class of compounds. For EGFR inhibitors, many quinazoline (B50416) derivatives act as reversible, ATP-competitive inhibitors, binding to the kinase domain's ATP-binding pocket. nih.gov

Receptor Binding Assays and Ligand-Protein Interaction Profiling

Receptor binding assays are used to determine the affinity and selectivity of a compound for various cellular receptors. Studies on 2-amino-4-phenyl quinolines have revealed a significant affinity for α-adrenoceptors, particularly the α₂ subtype. nih.gov This indicates that quinoline scaffolds can interact with G-protein coupled receptors.

In the absence of experimental binding data for this compound, molecular docking studies on related structures provide theoretical insights into ligand-protein interactions. For example, docking studies of quinoline-based thiazolidinone derivatives within the EGFR active site have shown interactions with key amino acid residues, mimicking the binding of known inhibitors like Erlotinib. nih.gov Similarly, a molecular docking study of 2H-thiopyrano[2,3-b]quinoline derivatives against an anticancer peptide target (CB1a) identified key interacting amino acid residues and calculated binding affinities ranging from -5.3 to -6.1 kcal/mol, indicating stable interactions. nih.gov These computational models suggest that the morpholine and thienyl groups of this compound could form specific hydrogen bonds and hydrophobic interactions within a target's binding pocket.

Cellular Pathway Modulation by this compound

The anti-proliferative effects of quinoline derivatives are often mediated through their influence on critical cellular pathways, such as cell cycle progression and apoptosis.

Analysis of Cell Cycle Progression

Many quinoline-based compounds exert their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cell division. nih.gov Studies on morpholine-substituted quinazoline derivatives, such as compounds AK-3 and AK-10, demonstrated that they inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov In contrast, a separate study on a potent quinoline-based thiazolidinone derivative (compound 7) found that it caused cell cycle arrest at the G2 and S phases in colon cancer cells. nih.gov Other novel quinoline compounds have been shown to block the cell cycle in either G1 or G2/M phases in osteosarcoma cells. mdpi.com This suggests that the specific substitution pattern on the quinoline core can determine the phase at which the cell cycle is halted.

The table below shows the effects of related quinoline derivatives on cell cycle phases in different cancer cell lines.

| Compound/Derivative Class | Cell Line | Effect on Cell Cycle | Reference |

| Morpholinochromonylidene–thiazolidinone | MCF-7, HepG2 | G2 Arrest | researchgate.net |

| Morpholinochromonylidene–thiazolidinone | HCT116 | G1 Arrest | researchgate.net |

| Morpholine Substituted Quinazoline (AK-3, AK-10) | A549, MCF-7, SHSY-5Y | G1 Arrest | nih.gov |

| Quinoline-based Thiazolidinone (Comp. 7) | HCT-116 | G2 and S Phase Arrest | nih.gov |

Apoptosis Induction Mechanisms

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. The ability of quinoline derivatives to trigger this process has been well-documented. For instance, morpholine-substituted quinazolines were found to cause cell death primarily through the induction of apoptosis. nih.gov Similarly, bis-quinoline compounds have been shown to cause a remarkable increase in apoptosis in leukemia cells. mdpi.com A quinoline-based thiazolidinone derivative significantly stimulated apoptotic death in colon cancer cells. nih.gov The mechanism often involves the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis. The consistent observation of apoptosis induction across various structurally related quinoline compounds strongly implies that this compound is also likely to modulate this critical pathway.

Autophagy Pathway Modulation

Autophagy is a cellular self-degradation process that is critical for maintaining cellular homeostasis. The PI3K/Akt/mTOR signaling pathway is a key regulator of autophagy. Inhibition of this pathway is a known mechanism for inducing autophagy. Many quinoline-based compounds have been identified as inhibitors of the PI3K/Akt/mTOR pathway. For instance, novel quinoline derivatives have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, which is suggestive of their ability to block this signaling cascade. nih.gov The inhibition of this pathway removes the suppressive signal on autophagy, leading to its induction.

The process of autophagy involves the formation of autophagosomes, which sequester cellular components destined for degradation. The conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction. Another key indicator is the degradation of sequestosome 1 (p62/SQSTM1), a protein that recognizes and shuttles ubiquitinated proteins to the autophagosome. While direct evidence for this compound is not available, it is plausible that, as a putative PI3K inhibitor, it could induce autophagy, which would be experimentally verifiable by observing an increase in the LC3-II/LC3-I ratio and a decrease in p62 levels in treated cells.

Exploration of Molecular Targets and Binding Modes through Biophysical Techniques

To understand the interaction of a compound with its molecular target, various biophysical techniques are employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the association (k_on) and dissociation (k_off) rates of a ligand binding to a target protein immobilized on a sensor chip. The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated. In the context of kinase inhibitors, SPR is used to characterize the binding of small molecules to kinase domains. For example, SPR has been utilized to evaluate the binding of various kinase inhibitors, confirming their interaction with targets like epidermal growth factor receptor (EGFR) and Bruton's tyrosine kinase. nih.gov While specific SPR data for this compound is not published, this technique would be essential to determine its binding affinity and kinetics to its putative kinase targets.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. nih.gov ITC is particularly valuable for confirming binding and understanding the driving forces of the interaction. For high-affinity ligands, displacement ITC can be used to determine binding constants in the picomolar range. nih.gov ITC has been instrumental in characterizing the binding of inhibitors to various kinases, providing a complete thermodynamic profile of the interaction. utwente.nlresearchgate.net For this compound, ITC would provide crucial information on the thermodynamics of its binding to target kinases, complementing the kinetic data from SPR.

Fluorescence spectroscopy is another versatile technique used to study protein-ligand interactions. nih.gov It can be used to determine binding affinity by monitoring changes in the intrinsic fluorescence of a protein (typically from tryptophan or tyrosine residues) upon ligand binding. Alternatively, extrinsic fluorescent probes can be used. The quenching of protein fluorescence upon ligand binding can be analyzed to calculate the binding constant (K_a). This method has been applied to study the binding of quinoline derivatives to biological macromolecules like DNA. nih.gov For this compound, fluorescence spectroscopy could be employed to determine its binding affinity to a target kinase, provided there is a measurable change in fluorescence upon binding.

Investigation of Potential Multi-Target Mechanisms

It is increasingly recognized that the therapeutic efficacy of many kinase inhibitors stems from their ability to interact with multiple targets, a concept known as polypharmacology. Quinoline-based kinase inhibitors, in particular, have been shown to exhibit multi-target activity. google.com For example, some quinoline derivatives have been identified as dual inhibitors of PI3K and mTOR. researchgate.net Others have demonstrated inhibitory activity against a panel of different kinases, such as VEGFR, EGFR, and c-Met. nih.govutwente.nl

Given the structural features of this compound, it is plausible that it could also exhibit a multi-target profile. A comprehensive investigation would involve screening the compound against a broad panel of kinases to identify potential off-target effects and to uncover any therapeutically relevant multi-target interactions. This type of analysis is crucial for understanding the full pharmacological profile of a compound and for predicting both its efficacy and potential side effects.

Computational Chemistry and in Silico Approaches for 4 4 Morpholinyl 2 2 Thienyl Quinoline Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to understand drug-receptor interactions and to predict the binding affinity of a ligand to its target. nih.gov

Molecular docking simulations are crucial for predicting how 4-(4-morpholinyl)-2-(2-thienyl)quinoline might interact with specific biological targets, such as enzymes or receptors. These studies can identify key interactions, like hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. For instance, studies on similar quinoline (B57606) derivatives have shown that the quinoline ring can engage in π-π stacking interactions with tyrosine residues (e.g., Tyr1159), while the quinoline nitrogen can form hydrogen bonds with methionine residues (e.g., Met1160) in the active site of kinases. nih.gov

In a study involving quinoline-based chalcones targeting VEGFR-2, molecular docking was used to understand the molecular interactions of the compounds. nih.gov Similarly, research on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) utilized molecular docking to assess their binding affinity. nih.gov In that study, several synthesized quinoline derivatives showed favorable docking scores when compared to standard drugs like rilpivirine (B1684574) and elvitegravir, with one compound exhibiting a docking score of -10.675. nih.gov Such studies provide a rational basis for designing more potent and selective inhibitors.

Table 1: Example Docking Scores of Analogous Quinoline Derivatives against HIV Reverse Transcriptase (PDB: 4I2P)

| Compound | Docking Score (kcal/mol) | Reference |

|---|---|---|

| Quinoline Derivative 4 | -10.675 | nih.gov |

| Rilpivirine (Standard) | -9.50 | nih.gov |

| Elvitegravir (Standard) | -8.90 | nih.gov |

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.gov This method significantly reduces the time and cost associated with experimental screening. nih.gov

For a scaffold like this compound, virtual screening could be employed to search databases of commercially available or synthetically accessible compounds to find analogues with potentially improved activity or different selectivity profiles. For example, a virtual screening approach based on a pharmacophoric model was successfully used to identify 8-hydroxyquinoline (B1678124) derivatives as inhibitors of the GLI1 protein. nih.gov Another study reported a structure-based virtual screening of a library of over one hundred quinoline drugs against various targets of the SARS-CoV-2 virus, including its main protease and RNA-dependent RNA polymerase. nih.gov Such an approach could identify novel analogues of this compound with desired biological activities.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. nih.gov This technique allows for the study of the dynamic behavior of a ligand-protein complex, providing a more realistic representation of the biological system than static docking poses.

MD simulations are essential for assessing the stability of a predicted ligand-protein complex. By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound in the active site. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to evaluate stability. researchgate.net A stable complex will typically show low and converging RMSD values over the simulation time. researchgate.net

Furthermore, the root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net The interaction between a ligand and a protein can induce changes in the protein's thermal stability and conformational flexibility. nih.gov MD simulations can confirm the stability of complexes and show that newly designed compounds bind with good affinity. researchgate.net

MD simulations explicitly model the surrounding solvent (usually water), allowing for the investigation of solvent effects on ligand binding and protein conformation. Water molecules can play a crucial role in mediating protein-ligand interactions. The simulations can also capture conformational changes in the protein that may be induced by ligand binding, a phenomenon known as "induced fit." The binding landscape model suggests that a protein exists as an ensemble of conformations, and a ligand may bind preferentially to one of these, shifting the equilibrium. nih.gov These dynamic events are critical for a comprehensive understanding of the binding mechanism and are often missed by rigid docking approaches.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These calculations can provide detailed information about electron distribution, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. This information is valuable for understanding a molecule's reactivity, stability, and intermolecular interactions.

For this compound, quantum chemical calculations could be used to:

Determine the partial atomic charges on each atom, which can help in understanding electrostatic interactions with a biological target.

Calculate the molecule's dipole moment and polarizability.

Predict its reactivity towards different chemical species by analyzing the frontier molecular orbitals.

Elucidate the energies of different possible conformations of the molecule.

Density Functional Theory (DFT) for Molecular Orbital Analysis and Electrostatic Potentials

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be instrumental in understanding its reactivity and intermolecular interactions.

Molecular Orbital Analysis: DFT would be used to calculate the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack. For instance, in related quinoline systems, the electron density in the HOMO and LUMO is often distributed across the quinoline and substituent rings, influencing their interaction with biological targets. ijprajournal.comnih.gov

Electrostatic Potential (ESP) Maps: An ESP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are crucial for predicting how the molecule will interact with other molecules, such as receptor binding sites. For this compound, the nitrogen and oxygen atoms of the morpholine (B109124) ring and the sulfur atom of the thienyl ring would be expected to be regions of negative electrostatic potential, capable of acting as hydrogen bond acceptors. nih.gov

A hypothetical data table for such DFT calculations would look like this:

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | Value in eV | Electron-donating ability |

| LUMO Energy | Value in eV | Electron-accepting ability |

| HOMO-LUMO Gap | Value in eV | Chemical reactivity and stability |

| Dipole Moment | Value in Debye | Polarity and solubility |

Note: Specific values are not available in the literature for this compound.

Prediction of Spectroscopic Properties from First Principles

Computational methods, particularly time-dependent DFT (TD-DFT), can predict spectroscopic properties from the molecule's optimized geometry. ijprajournal.com This is valuable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecular structure.

UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. The calculated maximum absorption wavelength (λmax) can be correlated with experimental data. For quinoline derivatives, these absorptions are typically due to π-π* transitions within the aromatic system. nih.gov

A summary of predicted spectroscopic data would be presented as follows:

| Spectroscopic Property | Predicted Values |

| ¹H NMR Chemical Shifts (ppm) | List of predicted shifts for each proton |

| ¹³C NMR Chemical Shifts (ppm) | List of predicted shifts for each carbon |

| UV-Vis λmax (nm) | Predicted wavelength(s) of maximum absorption |

Note: No specific predicted spectroscopic data has been published for this compound.

Pharmacophore Modeling for Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, used when the 3D structure of the biological target is unknown. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

For a compound like this compound, which has been investigated in the context of PI3K/mTOR inhibition, a pharmacophore model would typically include features such as: mdpi.comresearchgate.net

Hydrogen Bond Acceptors (HBA): The nitrogen and oxygen of the morpholine ring, the quinoline nitrogen.

Aromatic Rings (AR): The quinoline and thienyl rings.

Hydrophobic Features (HY): The aromatic rings and parts of the morpholine ring.

By generating a pharmacophore model from a set of known active compounds, new molecules, including this compound, could be screened virtually to predict their potential activity. nih.govbenthamdirect.com

A representative pharmacophore feature table might look like:

| Feature | Location on Compound | Potential Interaction |

| Aromatic Ring | Quinoline Core | π-π stacking with receptor residues |

| Aromatic Ring | Thienyl Ring | π-π stacking or hydrophobic interaction |

| H-Bond Acceptor | Morpholine Oxygen | H-bond with donor residues (e.g., Lys, Arg) |

| H-Bond Acceptor | Quinoline Nitrogen | H-bond with donor residues |

Note: This is a hypothetical model based on the compound's structure; no specific pharmacophore study is available.

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery to assess the pharmacokinetic profile of a potential drug candidate. Various computational models and software are used to predict these properties. ijprajournal.comresearchgate.net

For this compound, these predictions would help in its early-stage evaluation.

Key ADME Parameters and Their Significance:

| ADME Property | Prediction Parameter | Importance in Drug Design |

| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability. |

| Caco-2 Permeability | An in vitro model for intestinal absorption. | |

| Lipinski's Rule of Five | A rule of thumb to evaluate druglikeness. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Predicts potential for CNS effects. |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Indicates the rate of removal from the body. |

Note: While general ADME prediction tools are available, specific results for this compound have not been published.

Advanced Methodologies and Future Research Trajectories for 4 4 Morpholinyl 2 2 Thienyl Quinoline

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The optimization of a lead compound like 4-(4-Morpholinyl)-2-(2-thienyl)quinoline is a multidimensional challenge, balancing potency, selectivity, and pharmacokinetic properties. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to navigate this complex chemical space more efficiently than traditional methods. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models, a foundational ML approach, can be developed to correlate structural features of quinoline (B57606) analogs with their biological activities. nih.govnih.gov For this compound, a QSAR model could be trained on a dataset of synthesized derivatives to predict the activity of virtual compounds, thereby prioritizing the synthesis of candidates with the highest probability of success. nih.govresearchgate.net More advanced deep learning models, such as Graph Neural Networks (GNNs) or Convolutional Neural Networks (CNNs), can learn intricate feature representations directly from the compound's molecular graph, potentially capturing subtle relationships missed by conventional descriptor-based methods. mdpi.com These models can predict not only bioactivity but also absorption, distribution, metabolism, and excretion (ADME) properties, creating a multi-parameter optimization framework. nih.gov

Furthermore, generative models, such as Generative Adversarial Networks (GANs) or diffusion models, can be employed to design novel quinoline derivatives de novo. researchgate.net By training these models on known active quinolines and conditioning the generation process on desired properties (e.g., high predicted affinity, low toxicity), researchers can explore untapped regions of chemical space to invent molecules that retain the core pharmacophore of this compound but possess superior therapeutic profiles. digitellinc.comarxiv.org

Table 1: Potential AI/ML Applications for Optimizing this compound

| AI/ML Model | Application | Potential Use for the Target Compound |

|---|---|---|

| QSAR | Predicts biological activity from molecular descriptors. nih.gov | Guide the selection of substituents on the quinoline, morpholine (B109124), or thienyl rings to enhance potency. |

| Deep Neural Networks (DNNs) | Predicts ADMET properties and bioactivity with high accuracy. mdpi.com | Perform multi-objective optimization to simultaneously improve efficacy and drug-like properties. |

| Graph Neural Networks (GNNs) | Learns directly from the molecular graph to predict properties. mdpi.com | Identify crucial structural motifs within the compound that are responsible for its biological effects. |

| Generative Models (e.g., GANs) | Designs novel molecules with desired characteristics. researchgate.net | Generate new, synthesizable analogs of this compound with improved target selectivity. |

Target Deconvolution Strategies for Unidentified Biological Mechanisms

While a compound may exhibit a desirable effect in a cell-based (phenotypic) assay, its precise molecular target(s) often remain unknown. Identifying these targets is critical for understanding its mechanism of action and developing it further. researchgate.net Target deconvolution for this compound would be a crucial step if it displays an interesting phenotype without a pre-defined target.

A range of experimental strategies can be employed for this purpose. nih.gov Biochemical methods, such as affinity chromatography, involve immobilizing the compound on a solid support (e.g., Sepharose beads) to "fish" for binding proteins from a cell lysate. nih.govresearchgate.net Any proteins that specifically bind to the compound can then be identified using mass spectrometry.

A powerful modern approach is thermal proteome profiling (TPP) or the cellular thermal shift assay (CETSA). nih.gov This technique relies on the principle that a protein becomes more thermally stable when bound to a ligand. By treating intact cells or cell lysates with this compound, heating them across a temperature gradient, and then using mass spectrometry to quantify the remaining soluble proteins, researchers can identify which proteins were stabilized by the compound, thus revealing them as potential targets. nih.gov Computational approaches can also provide valuable hypotheses. Methods like SPiDER use chemical similarity to compare the query compound against databases of ligands with known targets, predicting likely interaction partners. nih.govf1000research.com

Table 2: Comparison of Target Deconvolution Strategies

| Strategy | Principle | Advantages | Limitations |

|---|---|---|---|

| Affinity Chromatography | The compound is immobilized to capture binding proteins from a lysate. nih.gov | Directly identifies binding partners. | Can produce false positives; requires chemical modification of the compound. |

| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters a protein's thermal stability. nih.gov | Performed in a physiological context (intact cells); no compound modification needed. | May not detect all binding events; technically demanding. |

| Genetic Approaches (e.g., siRNA screens) | Systematically knock down genes to see which ones alter sensitivity to the compound. researchgate.net | Links a gene/protein directly to the compound's phenotypic effect. | Off-target effects of siRNA; complex data analysis. |

| Computational Prediction | Compares the compound's structure to databases of known ligands. nih.gov | Fast and cost-effective; generates hypotheses. | Predictions are inferential and require experimental validation. |

Development of Prodrug Strategies and Delivery Systems (Academic Perspective)

The therapeutic efficacy of a compound is often limited by suboptimal physicochemical properties, such as poor water solubility or an inability to cross cell membranes. Prodrug strategies offer a powerful academic approach to overcome these limitations by temporarily masking or modifying the active molecule. nih.gov

For this compound, several prodrug strategies could be envisioned. If aqueous solubility is a barrier, a common approach is to append a highly polar, ionizable group, such as a phosphate (B84403) ester. This group would render the molecule more soluble for formulation and would be cleaved in vivo by ubiquitous enzymes like alkaline phosphatases to release the active parent drug. nih.gov Another strategy could involve creating an ester or carbamate (B1207046) linkage on a suitable functional group, designed to be hydrolyzed by specific esterases present in target tissues, thereby achieving a degree of targeted drug release.

Beyond prodrugs, advanced drug delivery systems could enhance the compound's performance. Encapsulation within lipid nanoparticles or polymeric micelles could protect the compound from premature degradation, improve its circulation time, and potentially leverage the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues. The surface of these nanocarriers could also be functionalized with targeting ligands (e.g., antibodies or peptides) to direct the compound to specific cell types, increasing its efficacy while minimizing off-target effects.

Bioconjugation and Probe Development for In Vivo Studies

To study the behavior of this compound within a complex biological system, it is often necessary to transform it into a molecular probe. Bioconjugation is the key technology for this, enabling the attachment of reporter molecules like fluorophores or affinity tags.

A fluorescent probe based on the this compound scaffold could be developed for in vivo imaging. youtube.com This could be achieved by synthesizing an analog that incorporates a fluorophore, such as a cyanine (B1664457) dye, while ensuring that the modification does not abolish its biological activity. Such a probe would allow for real-time visualization of the compound's distribution and accumulation in tissues using techniques like fluorescence imaging. nih.govnih.govjst.go.jp For instance, a probe could be designed with a donor-π-acceptor (D-π-A) structure where fluorescence is quenched until a specific interaction or enzymatic cleavage event occurs, providing a mechanism-based signal. nih.gov

Alternatively, 'clickable' chemistry could be used to create a probe for target identification. nih.gov A minimally disruptive alkyne or azide (B81097) group could be introduced into the molecule's structure. After treating cells with this modified compound, a complementary 'click' reagent carrying a biotin (B1667282) tag can be added, which covalently links to the probe. The compound and its bound proteins can then be pulled down with streptavidin beads and identified via mass spectrometry, a powerful method for validating targets in situ. nih.gov

Table 3: Bioconjugation Strategies for Probe Development

| Reporter Tag | Conjugation Strategy | Application |

|---|---|---|

| Fluorophore (e.g., Cy5, FITC) | Covalent linkage via an amide or ether bond to a suitable handle on the quinoline scaffold. | In vitro and in vivo imaging to track compound localization and accumulation. youtube.com |

| Biotin | Attachment via a flexible linker to minimize steric hindrance. | Affinity-based pulldown of target proteins for identification by mass spectrometry. |

| 'Click' Handle (Alkyne/Azide) | Incorporation into the core structure during synthesis. | Bio-orthogonal labeling for target identification and visualization in complex biological systems. nih.gov |

| Radioisotope (e.g., ¹⁸F, ¹¹C) | Incorporation into the molecular structure for Positron Emission Tomography (PET) imaging. | Quantitative, whole-body imaging of drug distribution and target engagement in vivo. |

Integration of Omics Technologies (Proteomics, Metabolomics) in Mechanistic Studies

To build a comprehensive picture of how this compound affects cellular function, it is essential to look beyond a single target and analyze global changes in proteins and metabolites. The integration of 'omics' technologies, particularly proteomics and metabolomics, provides a systems-level view of the compound's mechanism of action. youtube.com

Upon treating a cellular model with the compound, proteomics can be used to quantify changes in the expression levels of thousands of proteins. researchgate.net This can reveal entire pathways that are perturbed, such as the upregulation of stress response proteins or the downregulation of proteins involved in cell proliferation. researchgate.net A more specialized technique, phosphoproteomics, can measure changes in protein phosphorylation, offering a direct readout of signaling pathway activity, such as kinase cascades, that may be modulated by the compound. youtube.com

In parallel, metabolomics analysis can identify and quantify changes in small-molecule metabolites (e.g., amino acids, lipids, nucleotides). A shift in the metabolome can indicate which metabolic pathways are impacted by the compound. For example, a buildup of a particular substrate could suggest the inhibition of a specific enzyme, while a depletion of energy-related metabolites like ATP could point towards an effect on mitochondrial function. Combining proteomics and metabolomics data allows researchers to construct a detailed, integrated model of the compound's cellular impact, connecting protein-level changes to functional metabolic outcomes.

Novel Synthetic Approaches for Enhanced Chemical Space Exploration

The discovery of derivatives with improved properties hinges on the ability to efficiently synthesize a diverse range of analogs. Exploring the chemical space around the this compound scaffold requires versatile and robust synthetic methodologies. nih.govyoutube.com